Fmoc-Ser(tBu)-Bt
Description
Definition and Structural Context of Fmoc-Ser(tBu)-Bt as an N-(Fmoc-α-Aminoacyl)benzotriazole
This compound, or N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine benzotriazolyl ester, is a member of the N-(Fmoc-α-aminoacyl)benzotriazole chemical class. semanticscholar.org These compounds are highly effective acylating agents in peptide synthesis. semanticscholar.org
The structure of this compound has three main parts:
The Fmoc (9-Fluorenylmethoxycarbonyl) group: This protecting group is attached to the α-amino group of the serine amino acid and is sensitive to bases. It prevents unwanted reactions at the amino end of the molecule during the lengthening of the peptide chain. It is usually removed with a mild base like piperidine (B6355638). altabioscience.com
The Ser(tBu) (O-tert-butyl-L-serine) component: This is the L-serine amino acid, with a tert-butyl (tBu) group protecting the hydroxyl group on its side chain. The tBu group is stable in the basic conditions used to remove the Fmoc group but can be removed by acid. This protection stops the serine hydroxyl group from causing side reactions, such as O-acylation.
The Benzotriazole (B28993) (Bt) group: This group is attached to the carboxyl group of the serine, creating an active ester. Benzotriazole is a very effective leaving group, making the carboxyl group much more reactive and helping to form a peptide bond with the free amino group of another amino acid or a growing peptide chain. iris-biotech.de
These three parts make this compound a pre-activated version of the protected amino acid serine, which can be used directly in peptide coupling reactions without needing to be activated on the spot.
Historical Development and Significance of Benzotriazole-Activated Serine Derivatives in Modern Peptide Chemistry
A major focus in the progress of peptide chemistry has been the creation of effective ways to form peptide bonds. Early techniques were often plagued by slow reactions, unwanted side reactions, and racemization (the loss of the specific three-dimensional arrangement at the α-carbon of the amino acid). wikipedia.org
The use of activating agents was a significant step forward. In the 1970s, N-hydroxybenzotriazole (HOBt) was introduced as an additive in coupling reactions that used carbodiimides. wikipedia.org It was discovered that the HOBt-ester, formed during the reaction, reduced racemization and increased the efficiency of the coupling. wikipedia.org
This led to the development of pre-formed and isolated active esters of N-protected amino acids. Benzotriazolyl esters, such as this compound, became a very successful type of these "active esters." iris-biotech.de These reagents are made by reacting the N-protected amino acid with a coupling reagent based on benzotriazole. semanticscholar.org
The importance of benzotriazole-activated derivatives, including those of serine, in modern peptide chemistry is due to several factors:
High Reactivity The benzotriazolyl group is an excellent leaving group, which makes the acyl carbon very open to attack by the amino group of the next amino acid, resulting in quick peptide bond formation. iris-biotech.de
Suppression of Racemization A major benefit of using benzotriazole for activation is that it greatly lowers the risk of racemization, especially when compared to other highly reactive acylating agents. researchgate.netresearchgate.net This is very important for making biologically active peptides, where the correct stereochemistry is essential. researchgate.netresearchgate.net
Improved Solubility Benzotriazolyl esters of Fmoc-amino acids often dissolve well in the common organic solvents used for peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). iris-biotech.de
Convenience Using pre-activated esters like this compound makes the coupling step in solid-phase peptide synthesis (SPPS) simpler. altabioscience.com It avoids the need to handle coupling reagents that are often unstable and sensitive to moisture during the crucial step of forming the peptide bond. altabioscience.com
Overview of this compound's Role and Advantages in Academic Peptide Synthesis
In academic and research labs, this compound is a useful tool for making complex and difficult peptide sequences, especially those that include serine. It is mainly used as an activated building block in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net
The particular benefits of using this compound in this situation include:
Efficiency in "Difficult" Couplings Because the benzotriazolyl ester is highly reactive, it is very good for coupling to amino acids that are sterically hindered or for couplings in "difficult" sequences that tend to clump together.
Minimization of Side Reactions Using a pre-activated and side-chain protected serine derivative reduces the chances of unwanted side reactions. The tBu group on the serine side chain stops O-acylation, and the benzotriazole activation method itself helps to prevent the creation of byproducts that can sometimes happen with methods based on carbodiimides.
High Purity of Crude Peptides The clean and effective coupling reactions that this compound allows for often lead to a purer initial peptide product. This makes the later purification process easier, which can often be a slow part of peptide synthesis.
Compatibility with Automated Synthesis this compound is stable and highly reactive, which makes it a good choice for use in automated peptide synthesizers, which are common in modern research labs. nih.gov
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C29H30N4O5 |
| Molar Mass | 514.58 g/mol |
| Appearance | White to off-white powder. chemicalbook.com |
| Typical Application | Fmoc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.com |
| Protecting Groups | Fmoc (N-terminus), tert-Butyl (Serine side chain) |
| Activating Group | Benzotriazole (C-terminus) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-28(2,3)36-17-24(26(33)32-25-15-9-8-14-23(25)30-31-32)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-15,22,24H,16-17H2,1-3H3,(H,29,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYMWOBVSUAUNL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649515 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126433-40-6 | |
| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc Ser Tbu Bt
General Principles for the Preparation of N-(Fmoc-α-Aminoacyl)benzotriazoles from N-Protected Amino Acids
The synthesis of N-(Fmoc-α-aminoacyl)benzotriazoles is a crucial step in peptide chemistry, converting a relatively unreactive carboxylic acid of an N-protected amino acid into a more reactive form suitable for amide bond formation. semanticscholar.orgumich.edu This activation is necessary to facilitate the coupling of amino acids to form a peptide chain. semanticscholar.orgumich.edu
N-acylbenzotriazoles are versatile acylating reagents used in the synthesis of amides, ketones, and esters. semanticscholar.orgacs.org The general method for preparing these activated amino acid derivatives involves the reaction of an N-Fmoc protected amino acid with 1H-benzotriazole. semanticscholar.orgthieme-connect.com A common procedure utilizes thionyl chloride to facilitate the reaction. semanticscholar.orgthieme-connect.com Typically, the N-Fmoc-amino acid is treated with 1H-benzotriazole and thionyl chloride in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at room temperature. semanticscholar.org This process yields the corresponding N-(Fmoc-α-aminoacyl)benzotriazole, often as a stable, crystalline solid. semanticscholar.orgresearchgate.net These reagents are generally stable enough for storage and subsequent use in peptide coupling reactions. organic-chemistry.org
An alternative approach involves the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). acs.orgresearchgate.net
The resulting N-(Fmoc-α-aminoacyl)benzotriazoles are effective acylating agents for coupling with free amino acids or peptide fragments, often in aqueous-organic solvent mixtures, with minimal racemization. thieme-connect.comresearchgate.net
Specific Synthetic Routes and Procedures for Fmoc-Ser(tBu)-Bt
The specific synthesis of Fmoc-L-Ser(tBu)-Bt follows the general principles outlined above. The starting material is Fmoc-L-Ser(tBu)-OH. semanticscholar.org
In a typical procedure, Fmoc-L-Ser(tBu)-OH is reacted with 1H-benzotriazole and thionyl chloride in tetrahydrofuran (THF). semanticscholar.org The reaction mixture is stirred at room temperature for a couple of hours. semanticscholar.org Following the reaction, the product, Fmoc-L-Ser(tBu)-Bt, is isolated from the reaction mixture. semanticscholar.org This method has been shown to produce the desired compound in good yield. semanticscholar.org
The reaction can be summarized as follows: Fmoc-L-Ser(tBu)-OH + 1H-benzotriazole + SOCl₂ → Fmoc-L-Ser(tBu)-Bt + SO₂ + 2HCl
The resulting Fmoc-L-Ser(tBu)-Bt is a crystalline solid. semanticscholar.org
Table 1: Synthesis of Fmoc-L-Ser(tBu)-Bt
| Reactant | Product | Yield (%) | Melting Point (°C) | Specific Rotation [α]D |
|---|---|---|---|---|
| Fmoc-L-Ser(tBu)-OH | Fmoc-L-Ser(tBu)-Bt | 70 | 91.7-92.4 | -14.8 (c = 2.4, CHCl₃) |
Data sourced from Katritzky et al. (2009). semanticscholar.org
Yield Optimization and Purity Considerations in this compound Synthesis
The yield and purity of this compound are critical for its successful application in peptide synthesis. The reported yield for the synthesis of Fmoc-L-Ser(tBu)-Bt using the thionyl chloride method is 70%. semanticscholar.org
Common impurities in Fmoc-amino acids include:
D-enantiomers: The presence of the incorrect enantiomer can lead to the synthesis of diastereomeric peptides, which are often difficult to separate. sigmaaldrich.commerck-lifescience.com.tw
Fmoc-β-alanine derivatives: These can arise from the rearrangement of the Fmoc protecting group. sigmaaldrich.commerck-lifescience.com.tw
Dipeptide impurities: Formation of dipeptides during the synthesis of the Fmoc-amino acid can lead to insertion of incorrect sequences in the final peptide. organic-chemistry.orgsigmaaldrich.com
Residual reagents: Traces of reagents like acetic acid can act as capping agents, terminating peptide chain elongation. merck-lifescience.com.tw
To ensure high purity, the starting Fmoc-L-Ser(tBu)-OH should be of high quality, with specified low levels of enantiomeric and other chemical impurities. sigmaaldrich.commerck-lifescience.com.tw The synthesis of Fmoc-L-Ser(tBu)-Bt itself should be performed under conditions that minimize side reactions and racemization. semanticscholar.org The conversion of Fmoc-L-Ser(tBu)-OH to Fmoc-L-Ser(tBu)-Bt has been shown to proceed with retention of chirality. semanticscholar.org
The purity of the final Fmoc-L-Ser(tBu)-Bt product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). semanticscholar.org For Fmoc-L-Ser(tBu)-Bt, the expected ¹H and ¹³C NMR chemical shifts and the accurate mass measurement confirm the structure and purity of the compound. semanticscholar.org
Table 2: Analytical Data for Fmoc-L-Ser(tBu)-Bt
| Analysis | Expected/Calculated | Found |
|---|---|---|
| ¹H NMR | Consistent with structure | δ 8.30 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.1 Hz, 1H), 7.78 (d, J = 7.5 Hz, 2H), 7.72-7.63 (m, 2H), 7.58-7.52 (m, 2H), 7.44-7.26 (m, 4H), 6.02 (d, J = 9.0 Hz, 1H), 5.88-5.86 (m, 1H), 4.47-4.35 (m, 2H), 4.31-4.22 (m, 2H), 3.92 (dd, J = 9.0, 3.2 Hz, 1H), 1.03 (s, 9H) |
| ¹³C NMR | Consistent with structure | δ 169.5, 156.2, 143.9, 143.7, 141.3, 131.2, 131.0, 127.8, 127.1, 126.5, 126.1, 125.2, 120.3, 120.0, 114.4, 74.0, 67.5, 62.9, 55.9, 47.1, 27.1 |
| HRMS | [M+Na]⁺ 507.2003 | 507.1986 |
Data sourced from Katritzky et al. (2009). semanticscholar.org
Mechanistic Investigations of Fmoc Ser Tbu Bt in Amide Bond Formation
Reaction Pathways for Carboxyl Activation via Benzotriazole (B28993) Formation in Fmoc-Ser(tBu)-Bt
The journey of incorporating a serine residue into a growing peptide chain using this compound begins with the activation of its carboxyl group. The benzotriazole (Bt) moiety is not merely a part of the compound's name; it is a key player in this activation process. N-Acylbenzotriazoles, such as this compound, are versatile reagents for forming amide bonds. semanticscholar.org The activation can proceed through various pathways, often facilitated by coupling reagents.
In solid-phase peptide synthesis (SPPS), coupling reagents are essential for driving the amide bond formation to completion. bachem.com Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can convert the Fmoc-amino acid into a highly reactive OBt (1-hydroxybenzotriazole) ester in the presence of a base. chempep.com This in-situ formation of the active ester is a common and effective strategy. The benzotriazole group in this compound can be considered a pre-activated form, ready to facilitate the coupling reaction. The mechanism involves the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by the free amino group of the growing peptide chain. embrapa.br
Nucleophilic Attack and Peptide Bond Formation Mechanisms with this compound
Once the carboxyl group of this compound is activated, the stage is set for the crucial step: nucleophilic attack by the amino group of the peptide chain. This attack on the activated acyl carbon leads to the formation of a tetrahedral intermediate. embrapa.br The subsequent collapse of this intermediate results in the elimination of the benzotriazole leaving group and the formation of the new peptide bond. embrapa.br
The efficiency of this process is influenced by several factors, including the choice of solvent and the presence of additives. embrapa.br Additives like HOBt (1-hydroxybenzotriazole) or its aza-analogue, HOAt (1-hydroxy-7-azabenzotriazole), can accelerate the acylation process and are known to reduce side reactions. chempep.com The use of phosphonium (B103445) and uronium/aminium salt-based coupling reagents like BOP, PyBOP, HBTU, and HATU has become widespread due to their ability to generate high coupling rates. bachem.comchempep.com
Stereochemical Integrity and Racemization During this compound Coupling
A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the amino acids. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps. chempep.comnih.gov This is a critical issue as the biological activity of peptides is highly dependent on their specific three-dimensional structure.
For Fmoc-protected amino acids, racemization can happen through the formation of a 5(4H)-oxazolone intermediate, which can then enolize and racemize. chempep.com While Nα-urethane protected amino acids like Fmoc-Ser(tBu)-OH are generally considered to be resistant to racemization, it can still occur under certain conditions. chempep.com
Influence of Coupling Reagents and Basic Conditions on Racemization
The choice of coupling reagent and the basicity of the reaction medium play a significant role in the extent of racemization. chempep.comnih.gov
Coupling Reagents: Highly potent coupling reagents, while effective in driving difficult couplings, can sometimes increase the risk of racemization. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been shown to cause some level of racemization with Fmoc-L-Ser(tBu)-OH under certain conditions. nih.gov In contrast, coupling with DIC (diisopropylcarbodiimide) in the presence of Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has been found to result in negligible racemization for Fmoc-L-Ser(tBu)-OH. nih.gov
Bases: The base used during the coupling step is another critical factor. Tertiary amines like DIPEA (N,N-diisopropylethylamine) are commonly used, but have been demonstrated to induce racemization, particularly with sensitive amino acids like Fmoc-Ser(tBu)-OH. chempep.com The use of a weaker base, such as collidine (2,4,6-trimethylpyridine), has been recommended as a substitute for DIPEA to minimize this risk. chempep.comresearchgate.net It is also crucial to avoid using a large excess of base. chempep.com
The following table summarizes the effect of different coupling reagents on the racemization of Fmoc-L-Ser(tBu)-OH when coupled with L-Leu-OtBu.
| Coupling Reagent/Base | % D-Isomer Formed | Reference |
| HATU/NMM | Not negligible | nih.gov |
| DIC/Oxyma | Negligible | nih.gov |
Strategies for Mitigating Racemization Propensity of this compound
Several strategies have been developed to minimize the risk of racemization during the coupling of this compound and other sensitive amino acid derivatives.
Use of Additives: The addition of HOBt or, more effectively, HOAt to the coupling reaction is a widely adopted strategy to suppress racemization. chempep.compeptide.com These additives work by forming active esters that are less prone to cyclization into oxazolones. chempep.com
Choice of Base: As mentioned earlier, substituting strong bases like DIPEA with weaker alternatives such as collidine or N-methylmorpholine (NMM) can significantly reduce racemization. chempep.comresearchgate.net Reducing the amount of base used is also beneficial. researchgate.net
Solvent Selection: The polarity of the solvent can influence racemization. Using less polar solvents, such as a mixture of dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF), can sometimes be advantageous. researchgate.net
In Situ Neutralization Protocols: In some synthesis strategies, in situ neutralization protocols can help to suppress racemization. peptide.com
Pre-activation Time: Minimizing the pre-activation time of the amino acid derivative before adding it to the peptide-resin can also help to reduce the window of opportunity for racemization to occur. nih.gov
By carefully selecting the coupling reagents, bases, solvents, and additives, and by optimizing the reaction conditions, the stereochemical integrity of the serine residue can be effectively maintained during peptide synthesis with this compound.
Applications of Fmoc Ser Tbu Bt in Solid Phase Peptide Synthesis Spps
Integration of Fmoc-Ser(tBu)-Bt within the Fmoc/tBu Protecting Group Strategy
The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, favored for its mild deprotection conditions which are compatible with a wide range of peptide modifications. nih.govnih.gov This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive side chains. iris-biotech.deontosight.ai
This compound is designed to seamlessly integrate into this methodology. The Fmoc group provides the necessary α-amino protection, which can be removed under standard basic conditions (typically with piperidine (B6355638) in DMF) to allow for the elongation of the peptide chain. nih.govchempep.com The tert-butyl ether protecting the serine hydroxyl group is stable to these basic conditions, preventing unwanted side reactions at the serine side chain. This tBu group is later removed during the final cleavage of the peptide from the resin support, which is typically achieved using a strong acid cocktail containing trifluoroacetic acid (TFA). iris-biotech.deug.edu.pl
The use of Fmoc-Ser(tBu)-OH is standard for incorporating serine in Fmoc-SPPS. peptide.com The pre-activated benzotriazole (B28993) ester in this compound offers a potential advantage by facilitating the coupling reaction, which can be particularly useful in specific synthetic contexts.
Table 1: Key Protecting Groups in the Fmoc/tBu Strategy
| Protecting Group | Abbreviation | Protected Functional Group | Cleavage Condition |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Base (e.g., Piperidine) |
| tert-Butyl | tBu | Serine hydroxyl group | Strong Acid (e.g., TFA) |
| Triphenylmethyl | Trt | Cysteine thiol group | Acid (e.g., TFA) |
This table outlines the primary protecting groups and their respective cleavage conditions within the widely used Fmoc/tBu solid-phase peptide synthesis strategy.
Efficiency and Kinetics of this compound Mediated Couplings in SPPS
The primary advantage of using pre-activated amino acid derivatives like this compound lies in the potential for enhanced coupling efficiency and faster reaction kinetics. In standard SPPS, a coupling reagent is used to activate the carboxylic acid of the incoming Fmoc-amino acid in situ. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts such as HBTU and HATU. chempep.com
By using a pre-formed active ester like this compound, the activation step is bypassed, which can lead to reduced coupling times. This can be particularly beneficial in automated peptide synthesis where cycle times are a critical parameter. The efficiency of the coupling can be influenced by factors such as the solvent, temperature, and the nature of the peptide-resin.
Utility of this compound in the Synthesis of Challenging Peptide Sequences
The synthesis of certain peptide sequences can be challenging due to factors like steric hindrance and inter-chain aggregation of the growing peptide on the solid support. peptide.comrsc.org These "difficult sequences" can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and a lower purity of the final crude product. rsc.org
While serine itself is not one of the most sterically bulky amino acids, the surrounding sequence on the peptide-resin can create a sterically hindered environment, making the coupling of the next amino acid difficult. The use of a highly reactive active ester like this compound can help to drive these sterically hindered coupling reactions to completion more effectively than some standard in situ activation methods. However, it is important to note that racemization can be a concern with highly activated species, especially with serine derivatives, and the choice of base can be critical. chempep.com
Peptide chain aggregation is a major obstacle in SPPS, particularly for hydrophobic sequences or those prone to forming stable secondary structures like β-sheets on the resin. peptide.comrsc.org This aggregation can physically block reactive sites, leading to failed couplings. rsc.org While this compound itself does not directly prevent aggregation, its enhanced reactivity can be advantageous in these situations. By promoting faster and more efficient couplings, it can help to minimize the time the peptide-resin spends in a state that is prone to aggregation-related problems. For extremely difficult sequences, the use of backbone protection strategies, such as the incorporation of pseudoprolines, is often a more direct solution to disrupt interchain hydrogen bonding and prevent aggregation. nih.govnih.gov
Compatibility of this compound with Automated and Microwave-Assisted SPPS Methodologies
Microwave-assisted SPPS is another advanced technique that utilizes microwave energy to accelerate both the deprotection and coupling steps. researchgate.net This method can dramatically reduce synthesis times and improve the purity of crude peptides, especially for long or difficult sequences. luxembourg-bio.com The increased temperature in microwave SPPS can enhance reaction kinetics, and the use of a reactive ester like this compound can be complementary to this approach. However, careful optimization is required as elevated temperatures can also increase the risk of side reactions. The stability of the benzotriazole ester under microwave conditions and the potential for racemization would need to be considered for each specific application. researchgate.net
Advanced Strategies and Methodological Refinements Utilizing Fmoc Ser Tbu Bt
Optimization of Reaction Parameters for Fmoc-Ser(tBu)-Bt Coupling Reactions
The successful incorporation of Fmoc-Ser(tBu)-OH into a growing peptide chain is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, the type and amount of base used, and the stoichiometry of the coupling reagents.
The solvent system employed in SPPS plays a critical role in the reactivity of Fmoc-Ser(tBu)-OH. The ideal solvent should facilitate the swelling of the resin support, dissolve the reactants, and promote the desired reaction kinetics.
Common Solvents and Their Properties : Dichloromethane (B109758) (DCM) is often considered an optimal solvent for the activation of the carboxyl group of the amino acid by carbodiimides. chempep.com However, the subsequent coupling step proceeds more rapidly in more polar solvents like N,N-dimethylformamide (DMF). chempep.com Consequently, a mixture of DCM and DMF is frequently utilized for both the activation and coupling steps to leverage the advantages of both solvents. chempep.com Other solvents such as N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) can also be beneficial, particularly in cases of difficult couplings. peptide.com The choice of solvent can significantly impact the swelling of the polystyrene resin, a critical factor for efficient synthesis. peptide.com
Solvent Impact on Reaction Rates and Side Reactions : The polarity of the solvent directly influences the rate of the coupling reaction. More polar solvents generally lead to faster coupling. chempep.com However, the solvent can also affect the extent of side reactions. For instance, the use of greener solvents is being explored to reduce the environmental impact and potential side reactions associated with traditional solvents like DMF. rsc.orgdiva-portal.org Research has shown that certain "green" solvents can yield satisfactory Fmoc removal conversions, indicating their potential as viable alternatives. rsc.org
Below is a table summarizing the swelling factors of 1% crosslinked polystyrene in various common solvents, highlighting the importance of solvent choice for resin preparation. peptide.com
| Solvent | Swelling Factor (mL/g) |
| Dichloromethane (DCM) | 4.5 - 6.0 |
| N,N-Dimethylformamide (DMF) | 4.0 - 4.5 |
| Toluene | 3.5 - 4.0 |
| Tetrahydrofuran (B95107) (THF) | 4.0 - 4.5 |
| N-Methylpyrrolidone (NMP) | 4.0 - 4.5 |
This table is based on data for 1% crosslinked polystyrene and illustrates the variability in resin swelling with different solvents.
The choice of base and its stoichiometry are critical parameters that can significantly influence the outcome of the coupling reaction, affecting both the reaction rate and the extent of side reactions such as racemization.
Commonly Used Bases : In Fmoc/tBu-based solid-phase synthesis, N,N-Diisopropylethylamine (DIPEA) and N-methyl-morpholine (NMM) are the most frequently used bases. bachem.com However, DIPEA has been shown to induce racemization in the coupling of certain amino acids, including Fmoc-Ser(tBu)-OH. chempep.com As a result, weaker bases like sym-collidine have been recommended as a substitute for DIPEA to minimize this risk. chempep.combachem.com
Stoichiometry and its Effects : The stoichiometry of the reagents, including the Fmoc-amino acid, coupling agent, and base, is typically kept in excess relative to the free amino groups on the resin to drive the reaction to completion. chempep.com A common molar ratio for the free amino function, Fmoc-amino acid, DCC, and HOBt is 1:3:3:3. chempep.com While a slightly basic pH can accelerate the coupling, a large excess of base should be avoided as it can increase the likelihood of side reactions. chempep.com For instance, the use of phosphonium-based coupling reagents requires the presence of a base to proceed, unlike carbodiimide-based activations. bachem.com Pre-activating the protected amino acids with a stoichiometric amount of the coupling reagent before adding the solution to the peptide-resin can help suppress side reactions like guanidinylation. peptide.com
The following table outlines the impact of different bases on the coupling of Fmoc-Ser(tBu)-OH.
| Base | Potential Advantages | Potential Disadvantages |
| DIPEA | Commonly used, effective in driving coupling reactions. bachem.com | Can induce racemization of Fmoc-Ser(tBu)-OH. chempep.com |
| NMM | Frequently used in Fmoc SPPS. bachem.com | |
| Collidine | Recommended as a substitute for DIPEA to reduce racemization. chempep.com |
Strategies for Minimizing Side Reactions During this compound Mediated Elongation
Several side reactions can occur during the elongation of the peptide chain involving serine, which can compromise the purity and yield of the final product. Strategies to mitigate these side reactions are crucial for successful synthesis.
Aspartimide formation is a significant side reaction, particularly in sequences containing Asp-Ser. peptide.com The tert-butyl side-chain protecting group on serine generally provides sufficient protection. chempep.com However, under certain conditions, other serine-related side reactions can occur.
O-Sulfonation : During the final cleavage of protecting groups with trifluoroacetic acid (TFA), O-sulfonation of serine and threonine can occur, especially when Pmc or Mtr protecting groups are used for arginine residues in the absence of suitable scavengers. nih.gov This leads to the formation of peptide sulfuric acid mono-esters. nih.gov
N-O Acyl Shift : In Serine- and Threonine-containing peptides, an N-O acyl shift can happen during deprotection with TFA, where the peptide chain migrates from the amide nitrogen to the hydroxyl group of Ser or Thr via a cyclic intermediate. iris-biotech.de
Diketopiperazine (DKP) formation is a common side reaction, especially at the dipeptide stage. chempep.com It occurs when the liberated amino function of the penultimate amino acid attacks the resin ester linkage, leading to the cleavage of the dipeptide from the resin. chempep.comiris-biotech.de This is particularly problematic in Fmoc-based SPPS due to the basic conditions used for Fmoc deprotection. iris-biotech.deiris-biotech.de
Factors Influencing DKP Formation : The propensity for DKP formation is sequence-dependent, with C-terminal prolines being particularly susceptible. iris-biotech.deiris-biotech.de The use of Wang resins, where the peptide is anchored by an ester linkage, can result in the cleavage of the peptide from the resin upon DKP formation. iris-biotech.de
Mitigation Strategies : Several strategies can be employed to minimize DKP formation. These include the use of sterically bulky resins like 2-chlorotrityl chloride resin, coupling a pre-formed dipeptide instead of a single amino acid, or using alternative deprotection reagents like tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) instead of piperidine (B6355638). peptide.comiris-biotech.deiris-biotech.de
The table below summarizes strategies to control DKP formation.
| Strategy | Description |
| Use of Bulky Resins | Resins like 2-chlorotrityl chloride sterically hinder the formation of diketopiperazines. peptide.com |
| Dipeptide Coupling | Adding the second and third amino acids as a dipeptide unit bypasses the dipeptide-resin intermediate. peptide.com |
| Alternative Deprotection Reagents | Replacing piperidine with reagents like TBAF can reduce DKP formation. iris-biotech.de |
Beyond aspartimide and diketopiperazine formation, other sequence-dependent side reactions can occur during Fmoc-SPPS.
Racemization : The activation of Fmoc-amino acids can lead to racemization, especially for residues like cysteine and histidine. chempep.comnih.gov While serine is also susceptible, the use of coupling additives like HOBt or HOAt can help suppress this side reaction. chempep.com It has been noted that DIPEA can induce racemization during the coupling of Fmoc-Ser(tBu)-OH. chempep.com
Guanidinylation : Uronium/aminium-based coupling reagents can react with the unprotected N-terminus of the peptide-resin, forming a guanidine (B92328) moiety that terminates the peptide chain. peptide.com This can be avoided by pre-activating the amino acid before its addition to the resin. iris-biotech.de
Transfer of Sulfonyl Protecting Groups : During final cleavage, sulfonyl-based protecting groups from arginine residues can be transferred to the indole (B1671886) ring of tryptophan. peptide.compeptide.com The use of an appropriate scavenger cocktail during cleavage can mitigate this. peptide.com
Orthogonal Protecting Group Strategies in Conjunction with this compound
The cornerstone of modern solid-phase peptide synthesis (SPPS) is the principle of orthogonality, which allows for the selective removal of one type of protecting group without affecting others. iris-biotech.de The Fmoc/tBu strategy is a prime example of this, where the Fmoc group is removed by a base (commonly piperidine), while the tBu group is cleaved by acid (typically trifluoroacetic acid, TFA). iris-biotech.deseplite.comluxembourg-bio.com This orthogonality is fundamental when incorporating this compound into peptide sequences that require further modifications.
The compatibility of the Fmoc/tBu strategy with other protecting groups allows for the synthesis of highly complex peptides. ub.edu For instance, protecting groups like Alloc (allyloxycarbonyl), which is removed by palladium catalysis, can be used in conjunction with Fmoc and tBu groups. ub.edu This allows for site-specific modifications on the peptide backbone or side chains. Similarly, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting groups, which are removed by hydrazine, offer another layer of orthogonality. sigmaaldrich.com This enables the synthesis of branched or cyclic peptides where a specific lysine (B10760008) side chain, for example, can be deprotected and modified while the rest of the peptide, including the this compound residue, remains protected. sigmaaldrich.com
A notable example involves a hybrid strategy employing the p-nitrobenzyloxycarbonyl (pNZ) group. The pNZ group is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu cleavage, but it can be removed under neutral conditions with SnCl2. luxembourg-bio.comub.edu This tri-orthogonal system (Fmoc/tBu/pNZ) is particularly advantageous in preventing side reactions like aspartimide formation, which can be problematic during the repetitive base treatments required for Fmoc removal in long or challenging sequences. luxembourg-bio.com
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | tBu, Boc, Alloc, pNZ |
| tert-Butyl | tBu | Trifluoroacetic Acid (TFA) | Fmoc, Alloc, pNZ |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Fmoc, Alloc, pNZ |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, tBu, Boc, pNZ |
| p-Nitrobenzyloxycarbonyl | pNZ | SnCl2/DMF | Fmoc, tBu, Boc, Alloc |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, tBu |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Fmoc, tBu |
Applications of this compound in the Synthesis of Peptide Conjugates and Modified Peptides
The versatility of this compound is further highlighted in its application for creating peptide conjugates and peptides with intricate modifications. These applications are critical in drug development and biomedical research.
Peptide-drug conjugates (PDCs) are a promising class of therapeutics that utilize a peptide to selectively deliver a cytotoxic drug to target cells. The synthesis of PDCs often involves solution-phase coupling of the peptide with the drug molecule. researchgate.net this compound can be a crucial component in the peptide fragment of a PDC. The serine residue can serve as a potential attachment point for the drug or a linker, either directly through its hydroxyl group after deprotection or as part of a recognition sequence for targeted delivery.
The synthesis of PDCs requires careful selection of coupling reagents to ensure efficient conjugation without side reactions. While uronium/guanidinium salts like HATU are common in SPPS, their use in the solution-phase synthesis of PDCs requires optimization to avoid side reactions. researchgate.net The presence of the tBu protecting group on the serine side chain in this compound prevents unwanted reactions at the hydroxyl group during these coupling steps. peptide.com
This compound is frequently incorporated into peptides that feature a variety of complex modifications, such as lipidation, glycosylation, or the inclusion of non-standard amino acids. peptide.comuniversiteitleiden.nl For example, in the synthesis of lipopeptides, where a lipid moiety is attached to the peptide to enhance its membrane-penetrating properties, this compound can be part of the peptide backbone. universiteitleiden.nl The orthogonal protection scheme allows for the selective deprotection and modification of other residues, such as a lysine side chain for lipid attachment, while the serine hydroxyl group remains protected by the tBu group. universiteitleiden.nl
Furthermore, this compound is used in the synthesis of peptides containing post-translationally modified (PTM) amino acids, which are crucial for studying cellular signaling pathways. nih.gov The robust nature of the tBu protecting group ensures that the serine residue is shielded during the coupling of other modified amino acids, which may themselves be sensitive to certain chemical conditions. nih.gov The synthesis of peptides with complex sequences, such as those prone to aggregation, can also benefit from the inclusion of this compound. researchgate.net
The ability to attach a hydroxy amino acid like serine to a resin through its side chain is another advanced application. google.comgoogle.com This strategy can be employed for the synthesis of complex peptides where the C-terminus is modified. In such cases, a derivative of Fmoc-Ser(tBu)-OH could be anchored to the resin, allowing for peptide elongation from the N-terminus.
Analytical and Quality Control Methodologies for Research Involving Fmoc Ser Tbu Bt
In-Process Monitoring and Reaction Progress Assessment of Fmoc-Ser(tBu)-Bt Couplings
Real-time or near-real-time monitoring of the coupling reaction between this compound and the resin-bound peptide chain is essential for optimizing reaction times and ensuring the complete acylation of the free amine. Incomplete couplings can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.
A variety of spectroscopic and colorimetric methods are employed to qualitatively and quantitatively assess the progress of the coupling reaction. These tests are typically performed on a small sample of the peptide-resin before proceeding to the next synthesis cycle.
Spectroscopic Monitoring:
UV-Vis Spectroscopy: One of the most common methods for in-process monitoring in Fmoc-based solid-phase peptide synthesis (SPPS) is the spectrophotometric quantification of the Fmoc group released during the deprotection step. nih.gov The piperidine-dibenzofulvene adduct formed upon Fmoc cleavage has a strong UV absorbance. nih.gov By measuring the absorbance of the solution after the deprotection step, it is possible to indirectly assess the efficiency of the preceding coupling reaction. A consistent absorbance reading from cycle to cycle indicates successful and complete coupling. Real-time monitoring of the Fmoc deprotection can be utilized in automated peptide synthesizers. tec5usa.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to monitor the disappearance of the free amine band and the appearance of the amide bond band on the solid support, providing a direct assessment of the reaction progress. nih.gov
Colorimetric Tests:
Qualitative colorimetric tests are frequently used to detect the presence of unreacted primary amines on the peptide-resin after a coupling step. chempep.compeptide.com A negative test result indicates a complete reaction, while a positive result suggests that a second coupling may be necessary. peptide.com
| Test | Principle | Positive Result Indication (Incomplete Coupling) | Notes |
| Kaiser Test (Ninhydrin Test) | Ninhydrin reacts with primary amines to form a dark blue chromophore (Ruhemann's purple). peptide.com | Intense blue color of beads and/or solution. peptide.com | Not reliable for secondary amines like proline. Excess heating can cause Fmoc deprotection, leading to false positives. peptide.com |
| Isatin Test | Isatin reacts with N-terminal proline to produce a blue-colored adduct. | Blue beads. peptide.com | Specifically used as an alternative to the Kaiser test when proline is the N-terminal amino acid. peptide.com |
| 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test | TNBS reacts with primary amines to yield a yellow-orange color. | Orange or red beads. acs.org | Can detect both primary and secondary amines. peptide.com |
| Bromophenol Blue Test | Based on the acid-base reaction between the indicator and the basic free amino group. | Blue or green beads. | Detects both primary and secondary amines. Requires thorough washing to remove any residual basic reagents. peptide.com |
Should a colorimetric test indicate an incomplete coupling, a second coupling is typically performed. If unreacted amines persist, a capping step, often using acetic anhydride, is employed to block these sites and prevent the formation of deletion peptide impurities. peptide.com
Post-Synthesis Analysis of Peptide Products from this compound Couplings
After the peptide chain has been fully assembled and cleaved from the solid support, a comprehensive analysis is required to confirm the identity and purity of the crude product. This step is critical before proceeding to purification.
The primary techniques for post-synthesis analysis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). sb-peptide.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. The crude peptide mixture is separated based on hydrophobicity. The chromatogram provides a profile of the product, showing the main peak corresponding to the target peptide and smaller peaks representing impurities. waters.com Purity is often estimated by calculating the peak area percentage of the main product relative to the total peak area. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the simultaneous separation and mass determination of the components in the crude product. lcms.czlcms.cz This powerful technique confirms that the molecular weight of the main peak matches the theoretical mass of the desired peptide, providing strong evidence of its identity. waters.com
| Analytical Technique | Parameter Measured | Purpose |
| Reversed-Phase HPLC (RP-HPLC) | Retention Time, Peak Area | Purity assessment, quantification of target peptide vs. impurities. |
| Mass Spectrometry (MS) | Molecular Weight (m/z) | Identity confirmation of the target peptide. |
| LC-MS | Retention Time and Molecular Weight | Correlates chromatographic peaks with specific masses, confirming the identity of the main product and providing mass information for impurities. waters.comlcms.cz |
Advanced Characterization Techniques for Byproducts and Impurities
During the synthesis and cleavage processes involving this compound, several side reactions can occur, leading to the formation of impurities that may be structurally similar to the target peptide. Advanced analytical techniques are necessary to identify and characterize these species.
Common process-related impurities include truncated sequences (from incomplete coupling or deprotection) and deletion sequences. sb-peptide.com The use of this compound also introduces the possibility of impurities related to the protecting groups, such as peptides with the t-butyl group still attached due to incomplete cleavage. lcms.cz
A specific side reaction related to unprotected serine can lead to the formation of an endo-Ser impurity, where a second serine residue is incorrectly added to the side-chain hydroxyl group. This can subsequently rearrange, resulting in a peptide with an additional serine residue in the backbone and a molecular weight increase of 87 Da. researchgate.net Although this compound is designed to prevent this by protecting the hydroxyl group, incomplete protection or premature deprotection could potentially lead to similar side products.
Advanced Characterization Techniques:
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of selected ions (e.g., the parent ion of an impurity detected by MS). The resulting fragmentation pattern provides sequence information, allowing for the precise localization and identification of modifications or deletions within the peptide chain. enovatia.com This is invaluable for pinpointing the source of an impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for the detailed structural elucidation of peptides and their impurities. tricliniclabs.comrsc.org While complex for large peptides, 1D and 2D NMR experiments (such as COSY, TOCSY, and NOESY) can provide definitive structural information, including the primary sequence and conformational details. tricliniclabs.comnih.gov It is particularly useful for differentiating between isomeric impurities that cannot be distinguished by mass alone. enovatia.com
| Potential Impurity/Byproduct | Origin | Primary Characterization Technique(s) |
| Deletion Sequence | Incomplete coupling of this compound. | LC-MS, MS/MS |
| Truncated Sequence | Incomplete deprotection or premature termination. | LC-MS |
| Incomplete Side-Chain Deprotection | Residual t-butyl group on the serine residue after cleavage. | LC-MS, MS/MS |
| endo-Ser Impurity (or similar) | Potential side reaction involving the serine hydroxyl group. researchgate.net | High-Resolution MS, MS/MS, NMR |
| Racemization | Base-catalyzed epimerization during activation/coupling. chempep.com | Chiral Amino Acid Analysis, NMR |
Future Directions and Emerging Research Avenues for Fmoc Ser Tbu Bt
Exploration of Novel Analogues and Derivatives of Fmoc-Ser(tBu)-Bt
The exploration of novel analogues and derivatives of Fmoc-Ser(tBu)-OH is a burgeoning area of research. This pursuit is driven by the need for enhanced properties such as improved solubility, stability, and efficiency in complex peptide synthesis. chemimpex.com
One area of focus is the development of dipeptide building blocks. For instance, the synthesis of Fmoc-Ser(tBu)-Cys-OH provides a dipeptide module that can streamline the solid-phase synthesis of certain peptide sequences. google.com Another example is the use of pseudoproline dipeptides, such as Fmoc-Ser(tBu)-Ser(ψMeMePro)-OH, which can be introduced to mitigate aggregation during peptide chain assembly. nih.gov
Furthermore, researchers are investigating derivatives that can facilitate specific chemical modifications. For example, Fmoc-Ser(tBu)-Dbz-OH, a derivative incorporating 3,4-diaminobenzoic acid, has been synthesized to expand the chemical diversity of peptide building blocks. acs.org The development of isotopically labeled analogues, such as Fmoc-Ser(tBu)-OH-13C3,15N, provides valuable tools for use in mass spectrometry-based proteomics and structural biology studies. sigmaaldrich.commedchemexpress.com The synthesis of analogues with alternative side-chain protecting groups, like the trityl (Trt) group in Fmoc-L-Ser(Trt)-OH, offers different deprotection strategies, allowing for more complex and orthogonal protection schemes in peptide synthesis. iris-biotech.de
Table 1: Examples of Fmoc-Ser(tBu)-OH Analogues and Their Applications
| Analogue/Derivative | Application |
|---|---|
| Fmoc-Ser(tBu)-Cys-OH | Dipeptide module for solid-phase peptide synthesis. google.com |
| Fmoc-Ser(tBu)-Ser(ψMeMePro)-OH | Pseudoproline dipeptide to reduce aggregation. nih.gov |
| Fmoc-Ser(tBu)-Dbz-OH | Expands chemical diversity of peptide building blocks. acs.org |
| Fmoc-Ser(tBu)-OH-13C3,15N | Isotopically labeled analogue for research. sigmaaldrich.commedchemexpress.com |
Development of Sustainable and Green Chemistry Approaches for this compound Utilization
The principles of green chemistry are increasingly being applied to peptide synthesis to minimize environmental impact. ambiopharm.comhilarispublisher.com The traditional Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, while effective, often involves the use of hazardous solvents and generates significant chemical waste. csic.esresearchgate.net
Current research in this area focuses on several key initiatives:
"Greener" Solvents: Efforts are underway to replace commonly used hazardous solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2) with more environmentally friendly alternatives. csic.esresearchgate.net
Alternatives to Lyophilization: Developing energy-efficient alternatives to lyophilization, such as precipitation, crystallization, or spray drying, for peptide isolation is another important aspect of greening the process. ambiopharm.comresearchgate.net
Process Optimization: The implementation of technologies like flow chemistry and real-time monitoring can help to reduce the excess of reagents used and shorten reaction times, leading to a more efficient and sustainable process. csic.es
These advancements aim to create a new generation of peptide manufacturing processes that are not only efficient but also environmentally responsible. lubrizol.com
Expanding the Scope of this compound in Interdisciplinary Bio-organic Chemistry Research
The versatility of Fmoc-Ser(tBu)-OH and its derivatives extends beyond traditional peptide synthesis into various interdisciplinary areas of bio-organic chemistry. openaccessjournals.com This field integrates the principles of organic chemistry with the study of biological processes at a molecular level. openaccessjournals.com
In the realm of nanomedicine , Fmoc-protected amino acids are utilized in the self-assembly of peptides to create structured nanomaterials. sigmaaldrich.comtue.nl These materials have potential applications in drug delivery, tissue engineering, and the development of novel biomaterials. openaccessjournals.comtue.nl For example, research has shown how Fmoc-Ser(tBu)-OH can influence the controlled morphological changes in self-assembled peptide structures. sigmaaldrich.com
Furthermore, the application of Fmoc-Ser(tBu)-OH in the synthesis of peptide-based therapeutics is a significant area of research. chemimpex.com By incorporating this building block, scientists can design and create peptides with specific biological activities for the development of new drugs. chemimpex.comopenaccessjournals.com The ability to synthesize modified peptides and their analogues is crucial for studying structure-activity relationships and optimizing therapeutic efficacy. core.ac.uk
The field of bioconjugation , which involves the attachment of biomolecules to other molecules or surfaces, also benefits from the use of Fmoc-Ser(tBu)-OH. chemimpex.com This allows for the creation of sophisticated diagnostic tools and targeted therapeutics. chemimpex.com The intersection of organic synthesis, biology, and materials science continues to open up new and exciting avenues for the application of this important chemical compound. openaccessjournals.com
Table 2: Compound Names
| Compound Name |
|---|
| Fmoc-Ser(tBu)-OH |
| This compound |
| Fmoc-Ser(tBu)-Cys-OH |
| Fmoc-Ser(tBu)-Ser(ψMeMePro)-OH |
| Fmoc-Ser(tBu)-Dbz-OH |
| Fmoc-Ser(tBu)-OH-13C3,15N |
| Fmoc-L-Ser(Trt)-OH |
| Dimethylformamide (DMF) |
| N-methyl-2-pyrrolidone (NMP) |
| Dichloromethane (CH2Cl2) |
| Thionyl chloride |
| Methanol |
| Ether |
| Methyl tertiary butyl ether |
| Serine methyl ester hydrochloride |
| (S)-O-tertiary butyl serine methyl ester tosilate |
| (S)-O-tertiary butyl serine |
| Fluorenylmethyl chloroformate |
| Fluorenylmethyl N-succinimidyl carbonate |
| (S)-N-fluorenylmethoxyl carbonyl-O-tertiary butyl serine |
| 1-ethyl-(3-dimethyl amino propyl) carbonyl diamine hydrochloride |
| L-cysteine |
| (S)-N-((S)-N-fluorenylmethoxyl carbonyl-O-tertiary butyl carbonyl) cysteine |
| Fmoc-Ala-Dbz-OH |
| Fmoc-Lys(Fmoc)-Dbz-OH |
| HATU |
| NMM |
| Diaminobenzoic acid |
| tAmONO |
| Propargylamine |
| Fmoc-Cys(Trt)-OH |
| Fmoc-Asp(OtBu)-OH |
| Fmoc-Glu(OtBu)-OH |
| Fmoc-Gly-OH |
| Fmoc-Lys(Boc)-OH |
| Fmoc-Leu-OH |
| Fmoc-Met-OH |
| Fmoc-Gln(Trt)-OH |
| Fmoc-Arg(Pbf)-OH |
| Fmoc-Thr(tBu)-OH |
| Fmoc-Val-OH |
| Fmoc-Trp(Boc)-OH |
| Fmoc-Tyr(tBu)-OH |
| Daptomycin |
| MUC1 |
| Ubiquitin |
| Diubiquitin |
| Fmoc-Asp(OAll)-OH |
| Fmoc-Asp-OBzl |
| Fmoc-Arg(Mtr)-OH |
| Fmoc-Asn(Trt)-OH |
| Piperidine (B6355638) |
| 4-methylpiperidine |
| Trifluoroacetic acid (TFA) |
| Boc |
| Bzl |
| Anhydrous HF |
| Trifluoromethanesulfonic acid (TFMSA) |
| 2-Me-THF |
| Liraglutide |
| Teriparatide |
| Carbodiimide |
| HOBt |
| Argireline |
| DCC |
| Pmc |
| Pbf |
| Aloc |
| All |
| DIPEA |
| Pyridine |
| BOP |
| PyBOP |
| HBTU |
| TBTU |
| Collidine |
| Aib |
| Tic |
| HOAt |
| DBU |
| Dinitrophenol |
| 2-hydroxy-4-methoxybenzyl (Hmb) |
| Fmoc-Asp(OtBu)-(Hmb)Gly-OH |
| Fmoc-(Dmb)Gly-OH |
| Fmoc-Leu-Ser(ψMeMePro)-OH |
| ProTx-II |
| Lanthionine |
Q & A
Q. What are the optimal conditions for dissolving Fmoc-Ser(tBu)-Bt in solid-phase peptide synthesis (SPPS)?
this compound exhibits solubility in polar aprotic solvents such as DMSO (≥38.3 mg/mL) and ethanol (≥97.4 mg/mL) . For SPPS, dissolve the compound in DMF at 0.1–0.3 M concentrations to ensure efficient coupling. Pre-activate with coupling reagents like HATU or HBTU in the presence of DIEA (2–4 equiv.) for 5–10 minutes before resin addition . Avoid prolonged storage of activated solutions to minimize racemization.
Q. How does the tert-butyl (tBu) protecting group influence the stability of this compound during peptide elongation?
The tBu group on the serine side-chain prevents β-elimination under basic conditions (e.g., piperidine during Fmoc deprotection). This protection is critical for preserving stereochemical integrity in Ser-rich peptides, such as mucin-type glycopeptides . Comparative studies show that unprotected Ser residues under similar conditions exhibit >20% side-product formation .
Q. What analytical methods are recommended for verifying this compound purity post-synthesis?
Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with ESI-MS for purity assessment. A typical purity threshold for peptide-grade reagents is >98%, as validated by Certificates of Analysis (COA) . For batch-specific data, cross-reference the Lot/Batch Number with the supplier’s documentation .
Advanced Research Questions
Q. How can side reactions involving this compound be mitigated during guanidinium-based coupling?
Guanidinium reagents (e.g., HATU) may induce uronium byproduct formation when coupling this compound to Tyr-OMe residues. Mechanistic studies suggest that pre-activating the carboxylate at 0°C reduces uronium adducts by 50% compared to room temperature . ESI-MS analysis (e.g., m/z 660.14 for uronium derivatives) is critical for monitoring side reactions .
Q. What strategies enhance the efficiency of this compound in iterative fragment condensations for large peptides?
For multi-step condensations (e.g., MUC1 synthesis), employ pentafluorophenyl (OPfp) esters of this compound to improve solubility and reduce steric hindrance. OPfp esters enable high-yield (>85%) fragment coupling in DCM/DMF (1:1) with 1-hydroxybenzotriazole (HOBt) as an additive .
Q. How do orthogonal protecting group combinations (e.g., Boc/Fmoc) impact the synthesis of branched peptides using this compound?
In Boc-Thr(Fmoc-Ser(tBu))-OH, the Boc group on Thr and Fmoc/tBu on Ser enable sequential deprotection. This strategy minimizes premature deprotection during SPPS, as demonstrated in the synthesis of amyloid inhibitors with <5% side-chain degradation .
Q. What are the downstream applications of this compound derivatives in glycopeptide engineering?
The OPfp ester derivative (CAS 105751-13-1) serves as a key intermediate for introducing Ser-O-tBu-protected glycosylation sites. For example, in MUC1 glycopeptide libraries, this derivative enables site-specific glycosylation with Tn-antigen precursors, achieving >90% coupling efficiency .
Data Contradiction Analysis
Q. How can discrepancies in solubility data for this compound across studies be reconciled?
Reported solubilities vary due to batch-specific crystallinity and solvent purity. For instance, DMSO solubility ranges from 38.3 mg/mL (GlpBio) to 50 mg/mL (independent studies) . To resolve this, perform thermogravimetric analysis (TGA) to assess crystallinity and pre-dry the compound under vacuum before dissolution .
Methodological Recommendations
Q. What resin systems are compatible with this compound for automated peptide synthesis?
Wang resin (100–200 mesh) is preferred for its high loading capacity (0.3–0.8 mmol/g) and compatibility with Fmoc/tBu chemistry. Pre-loaded Fmoc-Ser(tBu)-Wang resin (e.g., EMD Chemicals) reduces acylation times by 30% compared to manual loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
